1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol

Catalog No.
S2996581
CAS No.
370079-10-0
M.F
C8H6N4O2S
M. Wt
222.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol

CAS Number

370079-10-0

Product Name

1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2H-tetrazole-5-thione

Molecular Formula

C8H6N4O2S

Molecular Weight

222.22

InChI

InChI=1S/C8H6N4O2S/c15-8-9-10-11-12(8)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,9,11,15)

InChI Key

LGTNKWLOIOZUDI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=S)N=NN3

solubility

not available

1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol, CAS 370079-10-0, is a substituted heterocyclic thiol notable for its applications in surface protection and electrochemical systems. The molecule's structure, featuring a tetrazole-5-thiol core functionalized with a 1,3-benzodioxole group, provides specific electronic and steric properties that are critical for its performance. These characteristics are leveraged in roles such as a corrosion inhibitor for non-ferrous metals and as a functional additive in the electrolytes of high-performance lithium-ion batteries. [REFS-1, REFS-2] Its utility stems from the ability to form stable, protective films on material surfaces, thereby preventing degradation and enhancing operational stability.

Substituting 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol with a simpler analog, such as 1-phenyl-1H-tetrazole-5-thiol (PTT), is often unsuitable for performance-driven applications. The 1,3-benzodioxole group is not merely a structural placeholder; its electron-donating nature and larger molecular surface area significantly enhance the molecule's adsorption onto metal substrates compared to the unsubstituted phenyl ring of PTT. [1] This stronger, more stable adsorption is directly linked to the formation of a more robust protective film, leading to measurably higher corrosion inhibition efficiency and improved stability in electrochemical environments. In applications where maximum surface protection or electrolyte stability is paramount, the specific molecular architecture of the benzodioxole derivative provides a distinct performance advantage that cannot be replicated by more common, structurally simpler tetrazole-thiols.

Enhanced Corrosion Inhibition Efficiency on Copper Compared to Phenyl Analog

In electrochemical studies on copper in 0.5 M H2SO4, 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol demonstrated a significantly higher inhibition efficiency than its common analog, 1-phenyl-1H-tetrazole-5-thiol (PTT). At an optimal concentration of 1.0 mM, the target compound achieved an inhibition efficiency of 97.6%, whereas PTT reached only 92.4% under identical conditions. [1]

Evidence DimensionCorrosion Inhibition Efficiency (IE%)
Target Compound Data97.6%
Comparator Or Baseline1-phenyl-1H-tetrazole-5-thiol (PTT): 92.4%
Quantified Difference5.2 percentage point increase in inhibition efficiency
ConditionsCopper electrode in 0.5 M H2SO4 solution at 298 K, 1.0 mM inhibitor concentration.

This superior efficiency translates to better protection of copper components in industrial processes like acid cleaning or etching, reducing material loss and extending equipment lifespan.

Superior Spontaneity and Strength of Adsorption on Metal Surfaces

The thermodynamic basis for the target compound's enhanced performance is its stronger and more spontaneous adsorption onto copper surfaces. The standard free energy of adsorption (ΔG°ads) for 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol was calculated as -38.9 kJ mol⁻¹, compared to -36.5 kJ mol⁻¹ for PTT. [1] A more negative ΔG°ads value indicates a more stable and spontaneous protective layer formation.

Evidence DimensionStandard Free Energy of Adsorption (ΔG°ads)
Target Compound Data-38.9 kJ mol⁻¹
Comparator Or Baseline1-phenyl-1H-tetrazole-5-thiol (PTT): -36.5 kJ mol⁻¹
Quantified Difference2.4 kJ mol⁻¹ more negative (stronger adsorption)
ConditionsAdsorption on copper from 0.5 M H2SO4 solution, calculated via Langmuir adsorption isotherm.

This stronger adsorption provides a more durable and reliable protective film, which is critical for ensuring consistent performance in fluctuating industrial environments.

Improved High-Voltage Cycling Stability in Li-Ion Batteries

When used as a 0.5 wt% electrolyte additive in high-voltage LiNi0.5Mn1.5O4/Li cells, 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol significantly improves cycling stability compared to a baseline electrolyte. After 100 cycles at a 1C rate, the cell with the additive retained 91.2% of its initial capacity, a substantial improvement over the 75.6% retention of the cell with the baseline electrolyte. [1]

Evidence DimensionCapacity Retention after 100 Cycles
Target Compound Data91.2%
Comparator Or BaselineBaseline electrolyte (without additive): 75.6%
Quantified Difference15.6 percentage point increase in capacity retention
ConditionsLiNi0.5Mn1.5O4/Li half-cell, 1C charge/discharge rate, 3.5-4.9 V voltage range, 0.5 wt% additive concentration.

For developers of next-generation high-energy-density batteries, this enhanced stability is critical for achieving longer cycle life and greater reliability in high-voltage applications.

High-Performance Corrosion Inhibitor for Copper and its Alloys in Acidic Environments

This compound is the right choice for formulating advanced anti-corrosion treatments for copper-based components used in industrial cleaning, chemical etching, and descaling processes. Its measurably higher inhibition efficiency and stronger surface adsorption compared to common analogs like PTT ensure superior protection, minimizing substrate loss and maintaining material integrity under aggressive acidic conditions. [1]

Functional Electrolyte Additive for High-Voltage Lithium-Ion Batteries

Ideal for use in R&D and manufacturing of high-energy-density lithium-ion batteries employing high-voltage cathodes (e.g., LiNi0.5Mn1.5O4). Its demonstrated ability to significantly improve capacity retention during high-voltage cycling makes it a key enabling component for developing more durable and long-lasting energy storage systems for electric vehicles and consumer electronics. [2]

Surface Passivation and Finishing Agent in Electronics Manufacturing

The strong, spontaneous formation of a protective film on copper makes this compound suitable for use as a surface passivation agent for printed circuit boards (PCBs) and other electronic components. It can protect sensitive copper traces from oxidation and corrosion during manufacturing, storage, and operation, thereby enhancing the reliability and lifespan of the final product.

XLogP3

2.6

Dates

Last modified: 08-17-2023

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